methyl 5-phenyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide
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Overview
Description
Methyl 5-phenyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide is a chemical compound belonging to the thiadiazine class. This compound features a thiadiazine ring system, which is a heterocyclic compound containing sulfur and nitrogen atoms. The presence of the phenyl group and the carboxylate moiety makes it a unique and versatile molecule in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-aminothiophenol and phenyl isocyanate as starting materials.
Reaction Steps:
Conditions: The reaction is usually carried out under acidic conditions, often using a strong acid like hydrochloric acid, and at elevated temperatures to facilitate ring closure.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where the reaction mixture is prepared, reacted, and then purified.
Purification: Purification steps may include recrystallization or chromatography to obtain the pure compound.
Scale-Up: Scaling up the synthesis involves optimizing reaction conditions to ensure consistent yield and purity on a larger scale.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms in the thiadiazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound, depending on the specific oxidizing agent used.
Reduction Products: Reduced forms of the compound, often resulting in the removal of oxygen atoms.
Substitution Products: Substituted derivatives where different functional groups replace the original atoms in the thiadiazine ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and antiviral properties. Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of various chemical products, including dyes, pigments, and pharmaceuticals.
Mechanism of Action
The mechanism by which methyl 5-phenyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide exerts its effects involves interactions with specific molecular targets. The phenyl group and the carboxylate moiety play crucial roles in binding to these targets, leading to biological activity. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 5-(4-methylphenyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide: Similar structure with an ethyl group instead of a methyl group.
1,2,4-Benzothiadiazine-1,1-dioxide: Similar ring system but with a different arrangement of atoms.
2H-Benzo[e]-[1,2,4]thiadiazine-1,1-dioxide: Similar thiadiazine ring but with a benzo[e] substitution.
Uniqueness: Methyl 5-phenyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide is unique due to its specific combination of functional groups and its potential applications in various fields. Its versatility and reactivity make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
methyl 1,1-dioxo-5-phenyl-2H-1,2,6-thiadiazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c1-17-11(14)10-7-9(12-18(15,16)13-10)8-5-3-2-4-6-8/h2-7,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSATDQQQGMKHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NS(=O)(=O)N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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